molecular formula C5H4F2N2O B3044720 2-Amino-4,5-difluoro-3-hydroxypyridine CAS No. 1003710-48-2

2-Amino-4,5-difluoro-3-hydroxypyridine

Cat. No.: B3044720
CAS No.: 1003710-48-2
M. Wt: 146.09 g/mol
InChI Key: GBGDJDUQWKADHB-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluoro-3-hydroxypyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-difluoro-3-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to form amino derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-difluoro-3-hydroxypyridine involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique electronic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a drug or imaging agent.

Comparison with Similar Compounds

  • 2-Amino-3,5-difluoropyridine
  • 2-Amino-3-hydroxypyridine
  • 2-Fluoro-3-hydroxypyridine

Comparison: 2-Amino-4,5-difluoro-3-hydroxypyridine is unique due to the specific positioning of the fluorine atoms at the 4 and 5 positions on the pyridine ring. This positioning can influence the compound’s electronic properties and reactivity compared to other fluorinated pyridines. For example, 2-Amino-3,5-difluoropyridine has fluorine atoms at different positions, which can result in different chemical behavior and biological activity .

Properties

IUPAC Name

2-amino-4,5-difluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGDJDUQWKADHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613860
Record name 2-Amino-4,5-difluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-48-2
Record name 2-Amino-4,5-difluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-difluoro-3-hydroxypyridine
Reactant of Route 2
2-Amino-4,5-difluoro-3-hydroxypyridine
Reactant of Route 3
2-Amino-4,5-difluoro-3-hydroxypyridine
Reactant of Route 4
2-Amino-4,5-difluoro-3-hydroxypyridine
Reactant of Route 5
2-Amino-4,5-difluoro-3-hydroxypyridine
Reactant of Route 6
2-Amino-4,5-difluoro-3-hydroxypyridine

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